molecular formula C9H8ClNO3S2 B2919302 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 1279219-03-2

4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No. B2919302
CAS RN: 1279219-03-2
M. Wt: 277.74
InChI Key: LBVRAZYJYJYUJS-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride” is a derivative of the known alkaloid cytisine . It has been obtained from two biologically active compounds, such as isoxazole and cytisine . This class of compounds is promising for obtaining new biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves a reaction that leads to a single-stage method under very mild conditions . The reaction involves the use of a sulfochloride with cytisine in the presence of a pyridine base .


Molecular Structure Analysis

The structure of the compound has been confirmed using 2D NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of this new derivative based on the cytisine alkaloid .

Scientific Research Applications

Chromatographic Analysis and Detection

4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a related compound, is used as a chromophoric reagent for detecting amino acids at picomole levels. This application is significant in a single-column reverse-phase high-performance liquid chromatography system for analyzing modified amino acids such as dityrosine, phosphoserine, phosphothreonine, and phosphotyrosine in protein hydrolysates (Malencik, Zhao, & Anderson, 1990).

Synthesis of Antibiotic Derivatives

In the field of antibiotic synthesis, 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride-related compounds have been used in the multistep synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis is crucial for developing novel antibiotics (Bagley et al., 2005).

Reactivity Studies

Studies on the reactivity of thiophene sulfonyl derivatives, including those similar to 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride, have been conducted. These studies involve reactions with amines, hydrazine, sodium azide, and various other compounds, contributing to our understanding of the chemical behavior of such molecules (Cremlyn et al., 1981).

Synthesis of Fluorescent Dyes

Compounds structurally related to 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride have been utilized in synthesizing fluorescent dyes. These dyes exhibit solvatochromic properties due to the push-pull electron transfer system, making them valuable for creating sensitive fluorescent probes for biological studies (Diwu et al., 1997).

Solid-State Photochemistry

Research in solid-state photochemistry has explored derivatives of 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride, such as 2,4-dimethyl-2-(thiophen-3-yl)-4-(thiophen-3-yl-S,S-dioxo)pentan-3-one. Such compounds demonstrate unexpected photochemical behaviors, enhancing our understanding of molecular interactions in the solid state (Resendiz et al., 2008).

Synthesis of Novel Compounds

The synthesis of new compounds using thiophene derivatives, including those similar to 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride, has been explored for applications like photostabilizers in materials like poly(vinyl chloride). Such research contributes to the development of materials with enhanced stability and longevity (Balakit et al., 2015).

properties

IUPAC Name

4-(3,4-dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S2/c1-5-6(2)11-14-9(5)7-3-8(15-4-7)16(10,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVRAZYJYJYUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)C2=CSC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride

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